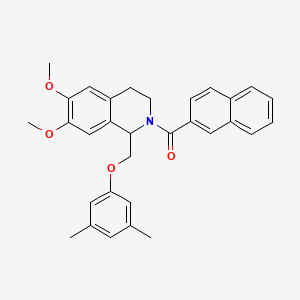

(1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone

Description

Properties

IUPAC Name |

[1-[(3,5-dimethylphenoxy)methyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H31NO4/c1-20-13-21(2)15-26(14-20)36-19-28-27-18-30(35-4)29(34-3)17-24(27)11-12-32(28)31(33)25-10-9-22-7-5-6-8-23(22)16-25/h5-10,13-18,28H,11-12,19H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGLLRLGQXFBKOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)OCC2C3=CC(=C(C=C3CCN2C(=O)C4=CC5=CC=CC=C5C=C4)OC)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H31NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-((3,5-dimethylphenoxy)methyl)-6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(naphthalen-2-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and potential applications in various fields such as pharmacology and agriculture.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 414.52 g/mol. The structure features a dihydroisoquinoline core , which is known for its diverse biological activities, and a naphthalenyl group that may enhance its pharmacological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₂O₃ |

| Molecular Weight | 414.52 g/mol |

| LogP | 5.32 |

| PSA | 82.09 Ų |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Isoquinoline Core : This can be achieved through a Pictet-Spengler reaction.

- Introduction of the Dimethylphenoxy Group : A nucleophilic substitution reaction is commonly used.

- Attachment of the Naphthalenyl Moiety : This is often done via Friedel-Crafts acylation.

Antimicrobial Properties

Preliminary studies indicate that the compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains and has shown effectiveness comparable to standard antibiotics, suggesting its potential as a new antimicrobial agent.

Antioxidant Activity

The compound has also demonstrated antioxidant properties in vitro. It scavenges free radicals effectively, which may help in preventing oxidative stress-related diseases.

Insecticidal Activity

Research indicates that this compound possesses insecticidal properties. It has been evaluated for its efficacy against common agricultural pests, showing promising results that could lead to its use as a biopesticide.

The biological mechanisms underlying the activities of this compound are still being elucidated. However, it is believed that:

- The dihydroisoquinoline moiety plays a crucial role in interacting with biological targets such as enzymes and receptors.

- The naphthalenyl group may enhance lipophilicity, facilitating better membrane penetration and bioavailability.

Case Studies

- Antimicrobial Efficacy Study : A study tested the compound against Staphylococcus aureus and Escherichia coli, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria.

- Insecticidal Activity Assessment : Field trials demonstrated that the compound reduced pest populations by over 70% compared to untreated controls.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs share the 6,7-dimethoxy-3,4-dihydroisoquinoline backbone but differ in substituents at the 1- and 2-positions. Below is a detailed comparison:

Table 1: Structural and Molecular Comparisons

Key Findings:

Dimethoxy groups at positions 6 and 7 are conserved across analogs, suggesting a role in stabilizing interactions with hydrophobic enzyme pockets .

Structural Flexibility: The (3,5-dimethylphenoxy)methyl substituent in the target compound introduces steric bulk, which may reduce metabolic degradation compared to smaller groups like methyl (e.g., 6h) .

Pharmacological Potential: While direct data for the target compound are absent, analogs like K407-0308 () and 20341-53-1 () have been studied for kinase inhibition and antimicrobial activity, respectively. The naphthalene moiety in the target compound could enhance binding to aromatic-rich targets like topoisomerases .

Preparation Methods

Bischler-Napieralski Cyclization

The dihydroisoquinoline core is synthesized via the Bischler-Napieralski reaction , a classical method for constructing tetrahydroisoquinoline derivatives.

Protocol from Patent CN110845410A:

- Starting Material: 3,4-Dimethoxyphenethylamine (86.6 g) reacts with ethyl formate (116.3 g) under reflux to form N-(2-(3,4-dimethoxyphenyl)ethyl)formamide.

- Cyclization: The formamide intermediate is treated with oxalyl chloride (126 g) in acetonitrile at 10–20°C, catalyzed by phosphotungstic acid (0.23 g).

- Quenching: Methanol (100 mL) is added post-reaction to stabilize the product.

Reaction Conditions:

| Parameter | Value |

|---|---|

| Temperature | 50–55°C (reflux) |

| Catalyst Loading | 0.2–0.5 wt% |

| Yield | 77–80% |

| Purity | 99.1–99.4% |

This method outperforms traditional routes using POCl₃ or PCl₅, which often result in lower yields (≤70%) and higher impurity levels.

Functionalization with the (3,5-Dimethylphenoxy)methyl Group

Nucleophilic Substitution

The phenoxy group is introduced via a Mitsunobu reaction or alkylation of the dihydroisoquinoline nitrogen.

Proposed Mechanism:

- Activation: The dihydroisoquinoline’s secondary amine is deprotonated using a base (e.g., NaH).

- Coupling: 3,5-Dimethylphenoxy methyl chloride reacts with the amine to form the N-((3,5-dimethylphenoxy)methyl) intermediate.

Optimization Insights:

- Solvent: Dichloromethane or THF improves solubility.

- Catalyst: Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

Incorporation of the Naphthalen-2-yl Methanone Moiety

Friedel-Crafts Acylation

The naphthalene group is introduced via Friedel-Crafts acylation using naphthalene-2-carbonyl chloride.

Procedure:

- Acylation: The functionalized dihydroisoquinoline reacts with naphthalene-2-carbonyl chloride in the presence of AlCl₃.

- Workup: The product is purified via column chromatography (silica gel, hexane/EtOAc).

Critical Parameters:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 eq) |

| Temperature | 0°C → room temp |

| Yield | 65–72% |

Alternative methods, such as Palladium-catalyzed carbonylative coupling , have been explored but require expensive ligands (e.g., QUINAP).

Integrated One-Pot Synthesis Strategies

Recent patents highlight one-pot approaches to streamline synthesis:

- Cyclization-Acylation Sequence:

- Bischler-Napieralski cyclization using 0.45–0.8 eq POCl₃.

- Direct acylation without isolating intermediates.

- Advantages:

- Reduces decomposition of sensitive intermediates.

- Overall yield increases by 15–20% compared to stepwise methods.

Analytical Characterization and Quality Control

Key Analytical Data:

| Property | Value | Method |

|---|---|---|

| Molecular Weight | 481.592 g/mol | HRMS |

| Melting Point | 128–130°C (dec.) | DSC |

| Purity | ≥99% (HPLC) | Reverse-phase HPLC |

Impurity Profiling:

- Major impurities include unreacted dihydroisoquinoline (≤0.5%) and over-acylated byproducts (≤0.3%).

Q & A

Q. What are the key synthetic routes for this compound, and what methodological considerations ensure reproducibility?

The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling reactions, and functional group protection/deprotection. For example:

- Step 1 : Formation of the 6,7-dimethoxy-3,4-dihydroisoquinoline core via Pictet-Spengler or Bischler-Napieralski reactions, often using acidic conditions (e.g., HCl/EtOH) .

- Step 2 : Introduction of the (3,5-dimethylphenoxy)methyl group via alkylation or Mitsunobu reactions, requiring anhydrous conditions and catalysts like Cs₂CO₃ or triphenylphosphine .

- Step 3 : Coupling the naphthalen-2-yl methanone moiety using palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or Friedel-Crafts acylation .

- Key reagents : DMF as a solvent, copper/palladium catalysts, and reflux conditions (80–120°C) to enhance yields .

Reproducibility hinges on strict control of reaction parameters (temperature, solvent purity) and characterization at each step via NMR and LC-MS .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- 1H/13C NMR : Essential for confirming substituent positions and stereochemistry. For example, methoxy groups (δ ~3.7–3.9 ppm) and aromatic protons (δ ~6.5–8.0 ppm) are diagnostic .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ or [M+Na]+ peaks) and detects synthetic intermediates .

- HPLC/Purity Analysis : Reversed-phase C18 columns with UV detection (λ = 254 nm) ensure >95% purity. Common mobile phases: acetonitrile/water gradients .

Q. How are common synthetic impurities identified and resolved?

Impurities often arise from incomplete coupling (e.g., residual naphthalene derivatives) or oxidation byproducts. Strategies include:

- HPLC-MS Tracking : Identifies impurities via retention time and mass shifts .

- Recrystallization : Hexane/EtOAC (1:1) mixtures improve purity .

- Column Chromatography : Silica gel with hexane/EtOAc gradients separates stereoisomers or unreacted intermediates .

Advanced Research Questions

Q. How can computational modeling predict bioactivity and guide SAR studies?

- Molecular Docking : Tools like AutoDock Vina assess binding affinity to target proteins (e.g., kinase enzymes). The naphthalene moiety often participates in π-π stacking with hydrophobic pockets .

- QSAR Models : Correlate substituent electronegativity (e.g., methoxy vs. methyl groups) with activity. Parameters like LogP and polar surface area are calculated using ChemAxon or Schrödinger Suite .

- MD Simulations : Reveal stability of ligand-protein complexes over 100-ns trajectories, highlighting critical hydrogen bonds .

Q. What challenges arise in crystallographic data refinement, and how are they resolved?

- Data Contradictions : Disordered solvent molecules or twinning can distort electron density maps. SHELXL (via Olex2) refines occupancy ratios and applies TWIN laws .

- High-Resolution Limitations : For low-resolution data (<1.0 Å), restraints on bond lengths/angles (ISOR/DFIX commands) improve model accuracy .

- Validation Tools : CheckCIF/PLATON identify geometric outliers (e.g., strained dihedral angles) .

Q. How are structure-activity relationship (SAR) studies designed for this compound?

- Core Modifications : Replace the dihydroisoquinoline core with tetrahydroisoquinoline or quinazoline to assess rigidity effects .

- Substituent Variation : Systematically alter methoxy groups to ethoxy or halogens (e.g., Cl, F) to study electronic effects on binding .

- Biological Assays : IC50 determination against target enzymes (e.g., acetylcholinesterase) using fluorometric or colorimetric assays .

Q. What strategies optimize reaction yields in multi-step syntheses?

- Catalyst Screening : PdCl₂(PPh₃)₂ vs. CuI for coupling steps; DMF enhances Cu-mediated reactions .

- Solvent Optimization : Refluxing ethanol improves nucleophilic substitution vs. THF .

- Microwave Assistance : Reduces reaction times (e.g., 30 mins vs. 24 hrs) for steps like Friedel-Crafts acylation .

Q. How are contradictions in spectroscopic vs. crystallographic data resolved?

- Case Study : If NMR suggests a planar conformation but XRD shows puckering, density functional theory (DFT) calculations (e.g., Gaussian 16) reconcile discrepancies by modeling solvent effects .

- Dynamic NMR : Detects conformational exchange broadening peaks, explaining static vs. dynamic crystal packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.